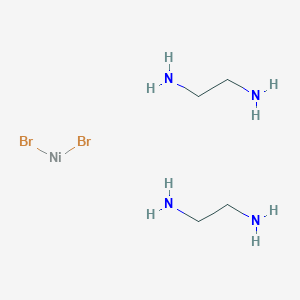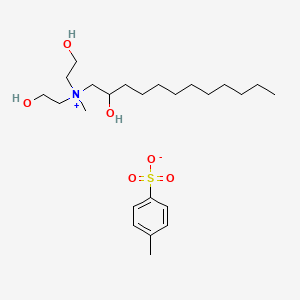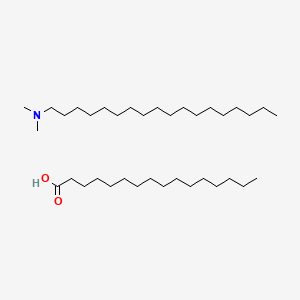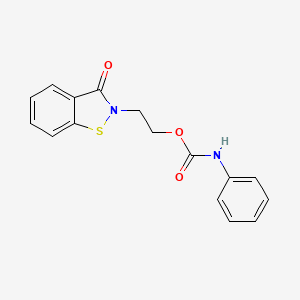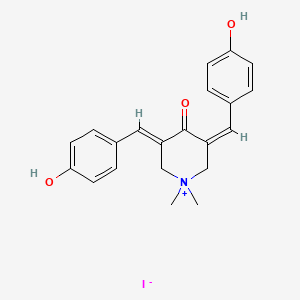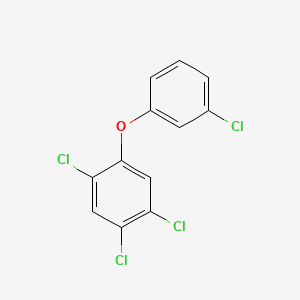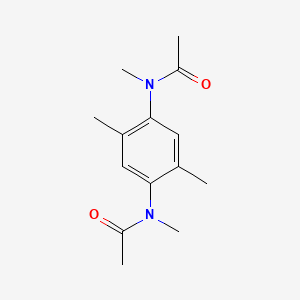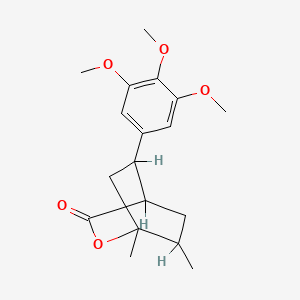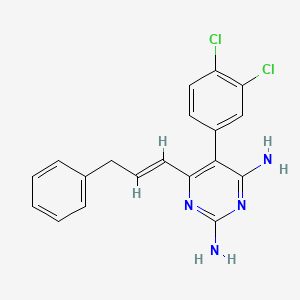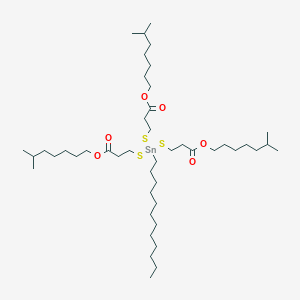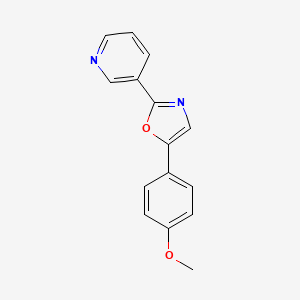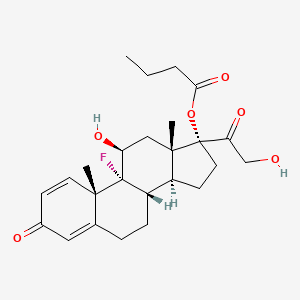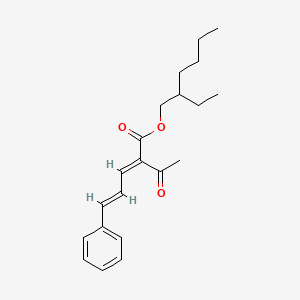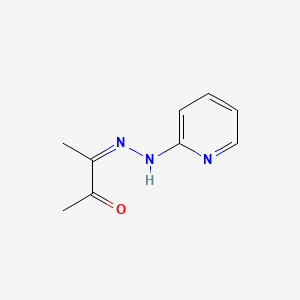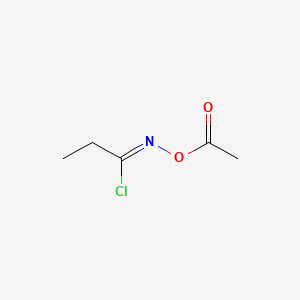
N-(Acetyloxy)propanimidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Acetyloxy)propanimidoyl chloride is an organic compound with the molecular formula C5H8ClNO2 It is a derivative of propanimidoyl chloride, where the imidoyl group is acetyloxylated
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(Acetyloxy)propanimidoyl chloride can be synthesized through the reaction of propanimidoyl chloride with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the acetic anhydride acting as both the acetylating agent and the solvent.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Acetyloxy)propanimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form N-(acetyloxy)propanamide and hydrochloric acid.
Reduction: The compound can be reduced to form N-(acetyloxy)propanamine.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Pyridine or triethylamine can be used as catalysts in acetylation reactions.
Solvents: Organic solvents such as dichloromethane or acetonitrile are commonly used.
Major Products
N-(Acetyloxy)propanamide: Formed through hydrolysis.
N-(Acetyloxy)propanamine: Formed through reduction.
Wissenschaftliche Forschungsanwendungen
N-(Acetyloxy)propanimidoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical reagent.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(Acetyloxy)propanimidoyl chloride involves its reactivity with nucleophiles. The acetyloxy group enhances the electrophilicity of the imidoyl chloride, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanimidoyl chloride: The parent compound without the acetyloxy group.
N-(Acetyloxy)acetamidoyl chloride: A similar compound with an acetamidoyl group instead of a propanimidoyl group.
Uniqueness
N-(Acetyloxy)propanimidoyl chloride is unique due to the presence of both the acetyloxy and imidoyl chloride functional groups. This combination provides distinct reactivity patterns that are not observed in simpler analogs, making it a valuable compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
126794-85-2 |
|---|---|
Molekularformel |
C5H8ClNO2 |
Molekulargewicht |
149.57 g/mol |
IUPAC-Name |
[(Z)-1-chloropropylideneamino] acetate |
InChI |
InChI=1S/C5H8ClNO2/c1-3-5(6)7-9-4(2)8/h3H2,1-2H3/b7-5- |
InChI-Schlüssel |
LTMKUMNZDQMVTC-ALCCZGGFSA-N |
Isomerische SMILES |
CC/C(=N/OC(=O)C)/Cl |
Kanonische SMILES |
CCC(=NOC(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


